2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various fields of research.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and receptors, which are involved in various physiological processes. For example, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A in lab experiments is its potential therapeutic applications. It has shown promising results in various fields of research, including cancer and viral infections. However, one of the limitations of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and further research is needed to determine its safety profile.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A. One area of research could be to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to determine its safety profile and potential side effects. Another area of research could be to develop more efficient synthesis methods for 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A, which could lead to a more cost-effective production process. Overall, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has shown promising results in various fields of research, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A involves the reaction of 3,4-dimethylbenzene-1,2-diamine with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then subjected to cyclization and subsequent reaction with isatoic anhydride to yield the final product.
Scientific Research Applications
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and antiviral properties. Studies have also shown that 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A can inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-11-3-5-14(9-12(11)2)23-18(25)15-6-4-13(10-16(15)19(23)26)17(24)22-20-21-7-8-27-20/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQQUAVBRXKOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
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